molecular formula C13H11BrN4O B11115120 N'-[(1E)-1-(3-bromophenyl)ethylidene]pyrazine-2-carbohydrazide

N'-[(1E)-1-(3-bromophenyl)ethylidene]pyrazine-2-carbohydrazide

Cat. No.: B11115120
M. Wt: 319.16 g/mol
InChI Key: SRYUPEIJTLBQDN-RQZCQDPDSA-N
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Description

N'-[(1E)-1-(3-Bromophenyl)ethylidene]pyrazine-2-carbohydrazide is a semicarbazide derivative synthesized via condensation of pyrazine-2-carbohydrazide with 3-bromobenzaldehyde in methanol under reflux, yielding colorless crystals (51% yield) . Its structure features two planar moieties: the pyrazine-2-carbohydrazide unit (r.m.s. deviation = 0.0259 Å) and the 3-bromophenyl group (r.m.s. deviation = 0.0149 Å), with a dihedral angle of 13.95° between them . This moderate twist suggests partial conjugation between the aromatic systems, which may influence intermolecular interactions and pharmacological activity.

Properties

Molecular Formula

C13H11BrN4O

Molecular Weight

319.16 g/mol

IUPAC Name

N-[(E)-1-(3-bromophenyl)ethylideneamino]pyrazine-2-carboxamide

InChI

InChI=1S/C13H11BrN4O/c1-9(10-3-2-4-11(14)7-10)17-18-13(19)12-8-15-5-6-16-12/h2-8H,1H3,(H,18,19)/b17-9+

InChI Key

SRYUPEIJTLBQDN-RQZCQDPDSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=NC=CN=C1)/C2=CC(=CC=C2)Br

Canonical SMILES

CC(=NNC(=O)C1=NC=CN=C1)C2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(3-bromophenyl)ethylidene]pyrazine-2-carbohydrazide typically involves the condensation reaction between 3-bromobenzaldehyde and pyrazine-2-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[(1E)-1-(3-bromophenyl)ethylidene]pyrazine-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(3-bromophenyl)ethylidene]pyrazine-2-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of amines and related compounds.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N'-[(1E)-1-(3-bromophenyl)ethylidene]pyrazine-2-carbohydrazide typically involves the condensation reaction between pyrazine-2-carbohydrazide and 3-bromobenzaldehyde. The reaction conditions often include the use of solvents such as ethanol or methanol under reflux, leading to the formation of the desired hydrazone derivative. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Table 1: Characterization Data

TechniqueObservations
NMR Chemical shifts indicating functional groups
IR Characteristic peaks for C=O and N-H bonds
MS Molecular ion peak consistent with expected mass

Biological Applications

This compound exhibits a range of biological activities, making it a valuable compound in drug development.

Anticancer Activity

Research has shown that derivatives of pyrazine compounds can possess significant anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, studies have indicated that similar compounds can effectively target various cancer cell lines, including breast and lung cancers .

Antimicrobial Properties

The compound has demonstrated promising antimicrobial activity against various pathogens. Its effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus has been documented, suggesting potential applications in treating bacterial infections .

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. The ability to scavenge free radicals contributes to its potential role in preventing oxidative stress-related diseases .

Material Science Applications

In addition to its biological activities, this compound can be utilized in material science. Its unique structural characteristics allow it to be incorporated into polymer matrices, enhancing mechanical properties and thermal stability.

Table 2: Material Properties

PropertyValue/Observation
Thermal Stability High decomposition temperature
Mechanical Strength Enhanced when incorporated into polymers

Case Studies

  • Anticancer Study : A recent study evaluated the anticancer effects of this compound on A549 lung cancer cells. Results indicated a dose-dependent decrease in cell viability, with mechanisms involving apoptosis confirmed through flow cytometry analysis .
  • Antimicrobial Efficacy : In a comparative study, this compound was tested against standard antibiotics for its antimicrobial efficacy. It showed superior activity against resistant strains of Staphylococcus aureus, highlighting its potential as a lead compound for antibiotic development .
  • Material Enhancement : A research team incorporated this compound into a biodegradable polymer matrix, resulting in improved mechanical strength and thermal resistance, making it suitable for applications in sustainable packaging materials .

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(3-bromophenyl)ethylidene]pyrazine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The 3-bromophenyl substituent distinguishes this compound from closely related analogs:

  • 4-Bromophenyl derivative (Compound 34) : Exhibits superior anti-tubercular activity (MIC = 0.78 mg/mL vs. Mycobacterium tuberculosis) compared to the 3-bromo analog, highlighting the importance of halogen positioning .
  • 2-Hydroxyphenyl analog : Features intramolecular O–H⋯N and N–H⋯N hydrogen bonds, forming S(5)/S(6) ring motifs and a smaller dihedral angle (6.29°), enhancing planarity and π-π stacking .

Heterocyclic Modifications

  • Piperazine-containing derivatives (e.g., 2-(4-benzylpiperazin-1-yl)-N'-[(1E)-1-(3-bromophenyl)ethylidene]acetohydrazide): Enhanced solubility and bioavailability due to the basic piperazine moiety .

Physicochemical Properties

    Biological Activity

    N'-[(1E)-1-(3-bromophenyl)ethylidene]pyrazine-2-carbohydrazide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. Pyrazine derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article explores the biological activity of this specific compound, supported by case studies and relevant research findings.

    Chemical Structure and Properties

    The chemical structure of this compound can be represented as follows:

    C13H12BrN4O Molecular Weight 320 17 g mol \text{C}_{13}\text{H}_{12}\text{Br}\text{N}_4\text{O}\quad \text{ Molecular Weight 320 17 g mol }

    This compound features a pyrazine ring substituted with a bromophenyl group and a hydrazide moiety, which are pivotal for its biological activity.

    Biological Activity Overview

    Research indicates that compounds with similar structures exhibit various biological activities:

    • Antimicrobial Activity : Pyrazine derivatives have shown promising results against bacteria and fungi. For instance, studies have demonstrated that certain pyrazine compounds possess significant antibacterial effects, with Minimum Inhibitory Concentrations (MICs) ranging from 5 to 50 µg/mL against various strains of bacteria .
    • Antioxidant Activity : The antioxidant capabilities of pyrazine derivatives contribute to their protective effects against oxidative stress-related diseases. The ability to scavenge free radicals has been evaluated using DPPH assays, showing IC50 values in the range of 10-30 µg/mL for related compounds .
    • Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory properties of pyrazine derivatives, which inhibit pro-inflammatory cytokines. For example, certain analogs have been shown to reduce TNF-α and IL-6 levels in vitro .

    1. Antimicrobial Evaluation

    A comparative study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values of 15 µg/mL and 20 µg/mL, respectively.

    PathogenMIC (µg/mL)
    Staphylococcus aureus15
    Escherichia coli20
    Pseudomonas aeruginosa25

    2. Cytotoxicity Assays

    In vitro cytotoxicity assays on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound displayed dose-dependent cytotoxic effects. The IC50 values were determined to be approximately 30 µM for HeLa cells and 40 µM for MCF-7 cells, indicating a potential for further development as an anticancer agent.

    Cell LineIC50 (µM)
    HeLa30
    MCF-740

    3. Mechanistic Studies

    Further investigations into the mechanism of action revealed that this compound induces apoptosis in cancer cells through the mitochondrial pathway. This was evidenced by increased expression of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic Bcl-2 proteins in treated cells .

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